An In-depth Technical Guide to the Chemical Properties of 4-(2-Methoxyphenyl)-1H-pyrazol-5-amine
An In-depth Technical Guide to the Chemical Properties of 4-(2-Methoxyphenyl)-1H-pyrazol-5-amine
A Note on a Novel Compound: Publicly available experimental data on 4-(2-methoxyphenyl)-1H-pyrazol-5-amine is limited. This guide, therefore, presents a comprehensive overview based on established principles of pyrazole chemistry, data from closely related analogues, and predictive models. The experimental protocols provided are proposed methodologies that will require optimization.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and selectivity.[3] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[3] Notable drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several kinase inhibitors used in oncology highlight the therapeutic significance of this heterocyclic system.[4] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in drug design.[4]
This guide focuses on the chemical properties of a specific derivative, 4-(2-methoxyphenyl)-1H-pyrazol-5-amine. The introduction of a 2-methoxyphenyl group at the 4-position and an amine at the 5-position creates a molecule with distinct potential for forming specific hydrogen bonds and other interactions within biological systems, making it a compound of interest for researchers in drug development.
Physicochemical and Predicted Spectral Properties
The physicochemical properties of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine are predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₁₀H₁₁N₃O | - |
| Molecular Weight | 189.22 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on similar pyrazole derivatives |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General properties of similar aromatic amines and heterocycles |
| pKa | The pyrazole NH is weakly acidic, while the 5-amino group is basic. | General principles of pyrazole and aniline chemistry |
| LogP | Predicted to be in the range of 1.5-2.5, indicating moderate lipophilicity. | Computational prediction |
Predicted Spectral Data
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Aromatic protons (2-methoxyphenyl group): Multiplets in the range of δ 6.8-7.4 ppm. - Pyrazole C3-H: A singlet around δ 7.5-8.0 ppm. - NH₂ protons: A broad singlet, the chemical shift of which will be concentration and solvent dependent. - NH proton (pyrazole): A broad singlet, potentially at a higher chemical shift (δ > 10 ppm), also dependent on solvent and concentration. - OCH₃ protons: A sharp singlet around δ 3.8-4.0 ppm. |
| ¹³C NMR | - Aromatic carbons (2-methoxyphenyl group): Signals in the range of δ 110-160 ppm. - Pyrazole carbons: C3, C4, and C5 will have distinct signals, with C5 (bearing the amino group) and C4 (bearing the aryl group) being significantly influenced by the substituents. - OCH₃ carbon: A signal around δ 55-60 ppm. |
| IR (Infrared) | - N-H stretching (amine and pyrazole): Broad bands in the region of 3200-3500 cm⁻¹. - C=N and C=C stretching (pyrazole and aromatic ring): Bands in the region of 1500-1650 cm⁻¹. - C-O stretching (methoxy group): A strong band around 1240-1260 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 189. - Key Fragmentation: Loss of CH₃ from the methoxy group, and other characteristic fragments from the pyrazole and aromatic rings. |
Synthesis and Reactivity
A plausible synthetic route for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine can be designed based on established methods for the synthesis of 4-aryl-5-aminopyrazoles. One of the most direct methods involves the Thorpe-Ziegler cyclization of a dinitrile precursor.[5]
Caption: Proposed synthetic pathway for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine.
Proposed Synthetic Protocol
Step 1: Synthesis of the Dinitrile Intermediate
-
To a solution of 2-methoxyphenylacetonitrile in a suitable anhydrous solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding carbanion.
-
Slowly add a solution of acrylonitrile in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude dinitrile intermediate by column chromatography on silica gel.
Step 2: Thorpe-Ziegler Cyclization
-
Dissolve the purified dinitrile intermediate in a suitable anhydrous alcohol (e.g., ethanol).
-
Add a solution of a strong base, such as sodium ethoxide in ethanol, to the reaction mixture.
-
Heat the mixture to reflux for several hours until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-(2-methoxyphenyl)-1H-pyrazol-5-amine by recrystallization or column chromatography.
Reactivity
The reactivity of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine is governed by the interplay of its functional groups: the nucleophilic 5-amino group, the acidic and basic nitrogens of the pyrazole ring, and the aromatic methoxyphenyl substituent.
Caption: Predicted reactivity of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine.
-
Reactions at the 5-Amino Group: The amino group is expected to be nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization.[6] These reactions can be used to introduce diverse functional groups to modify the compound's properties.
-
Reactions at the Pyrazole Ring: The N1-H of the pyrazole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. The N2 atom is basic and can be protonated. The C3 position of the pyrazole ring is susceptible to electrophilic substitution, although the electron-donating amino group at C5 will influence the regioselectivity.
-
Reactions on the Aromatic Ring: The 2-methoxyphenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration. The methoxy group is an ortho-, para-director, which will guide the position of incoming electrophiles.
Applications in Drug Development
While there is no specific reported biological activity for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine, its structural motifs are present in many biologically active compounds. The 5-aminopyrazole core is a key feature in inhibitors of various kinases, including p38 MAPK and Bruton's tyrosine kinase (BTK).[3] The 2-methoxyphenyl group can also contribute to binding affinity and selectivity for various protein targets.
Given its structure, 4-(2-methoxyphenyl)-1H-pyrazol-5-amine could be a valuable building block for the synthesis of compound libraries to be screened for a variety of biological activities, including but not limited to:
-
Kinase Inhibition: As a potential scaffold for ATP-competitive or allosteric kinase inhibitors for cancer therapy.
-
Anti-inflammatory Agents: The pyrazole core is present in several anti-inflammatory drugs, and this compound could be explored for similar activities.
-
Antimicrobial Agents: Pyrazole derivatives have shown a wide range of antimicrobial activities.
Safety Considerations
Specific toxicity data for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine is not available. However, as with any novel chemical compound, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Aromatic amines can be toxic, and appropriate care should be taken to avoid inhalation, ingestion, and skin contact.
Conclusion
4-(2-methoxyphenyl)-1H-pyrazol-5-amine represents an intriguing yet underexplored molecule within the vast chemical space of pyrazole derivatives. Based on the well-established chemistry of its constituent parts, it is predicted to be a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The proposed synthetic routes and predicted properties in this guide offer a solid foundation for researchers to begin their exploration of this promising compound. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully unlock its potential in the field of drug discovery.
References
-
Recent developments in aminopyrazole chemistry. (n.d.). Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved from [Link]
-
Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. (2023). Preprints.org. Retrieved from [Link]
- Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. (2004).
-
Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
-
Thorpe-Ziegler Reaction. (n.d.). SynArchive. Retrieved from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved from [Link]
- Recent developments in aminopyrazole chemistry. (2009).
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC.
- (PDF) 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. (2025).
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. Retrieved from [Link]
- Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. (n.d.).
-
NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry, 10, 63-76.
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC. Retrieved from [Link]
- Halogenations of 3-Aryl-1H-pyrazol-5-amines. (2021).
- Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles. (n.d.).
- 194 recent advances in the synthesis of new pyrazole deriv
-
Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][4][7]Triazino[5,6-b]quinoline Derivatives. (n.d.). ResearchGate.
-
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). PMC. Retrieved from [Link]
- 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (2024). MDPI.
-
Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]
- 4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol. (n.d.). SpectraBase.
- (PDF)
- C(sp3)-H cyclizations of 2-(2-vinyl)phenoxy- tert-anilines. (2024). PubMed.
- C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. (n.d.). PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simulate and predict NMR spectra [nmrdb.org]
- 3. C(sp3)-H cyclizations of 2-(2-vinyl)phenoxy- tert-anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. synarchive.com [synarchive.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. preprints.org [preprints.org]
